molecular formula C5H10O3S B2818041 1-(Ethenesulfonyl)-2-methoxyethane CAS No. 7700-06-3

1-(Ethenesulfonyl)-2-methoxyethane

Cat. No.: B2818041
CAS No.: 7700-06-3
M. Wt: 150.19
InChI Key: BBSOJPQHBZMBGC-UHFFFAOYSA-N
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Description

1-(Ethenesulfonyl)-2-methoxyethane is an organic compound characterized by the presence of an ethenesulfonyl group attached to a methoxyethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Ethenesulfonyl)-2-methoxyethane can be synthesized through several methods. One common approach involves the reaction of ethenesulfonyl chloride with 2-methoxyethanol in the presence of a base such as pyridine or trimethylamine. The reaction typically proceeds at room temperature and yields the desired product after purification .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Ethenesulfonyl)-2-methoxyethane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the ethenesulfonyl group to a sulfonyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethenesulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can react with this compound under mild conditions.

Major Products Formed:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfonyl derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

1-(Ethenesulfonyl)-2-methoxyethane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Ethenesulfonyl)-2-methoxyethane involves its reactive ethenesulfonyl group, which can form covalent bonds with nucleophilic sites on target molecules. This reactivity allows it to modify proteins, enzymes, and other biomolecules, potentially altering their function and activity. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic sites .

Comparison with Similar Compounds

    Methanesulfonyl chloride: Similar in structure but lacks the methoxyethane backbone.

    Ethenesulfonyl chloride: Similar reactive group but different overall structure.

    2-Methoxyethanesulfonyl chloride: Similar backbone but different functional group.

Uniqueness: 1-(Ethenesulfonyl)-2-methoxyethane is unique due to the combination of its ethenesulfonyl group and methoxyethane backbone, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Properties

IUPAC Name

1-ethenylsulfonyl-2-methoxyethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3S/c1-3-9(6,7)5-4-8-2/h3H,1,4-5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBSOJPQHBZMBGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCS(=O)(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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